![molecular formula C12H10ClFO2 B2672254 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287342-07-6](/img/structure/B2672254.png)
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained bicyclic framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
For large-scale production, flow photochemical methods are often employed due to their efficiency and scalability. These methods allow for the rapid construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . Subsequent transformations can be performed in batch processes to obtain the final product in multigram quantities.
化学反应分析
Types of Reactions
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The bicyclic framework can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: Suzuki–Miyaura coupling is a common method used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Haloform Reaction: Utilizes halogenating agents to introduce halogen atoms into the bicyclic framework.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications in medicinal chemistry .
科学研究应用
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere to replace phenyl rings in drug molecules, improving their solubility, metabolic stability, and overall pharmacokinetic properties.
Biological Studies: Employed as a probe in biological studies to investigate the interactions of drugs with their molecular targets.
Material Science: Utilized in the development of new materials with unique structural and electronic properties.
作用机制
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic framework provides a rigid and sterically demanding structure that can enhance binding affinity and selectivity. The presence of the chloro and fluoro substituents further modulates the electronic properties of the compound, influencing its reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where it can be used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates .
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-7-2-1-3-8(14)9(7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOAQJHJPLZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2672173.png)
![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)
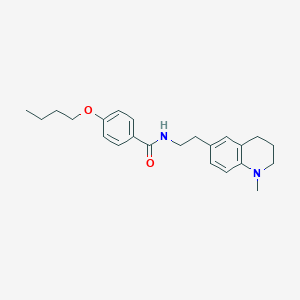
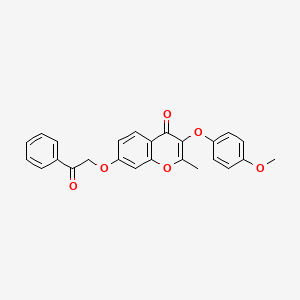
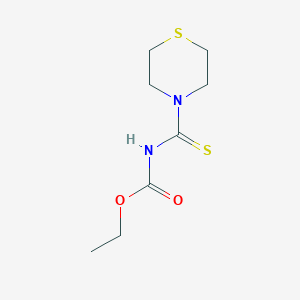
![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)
![4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2672182.png)
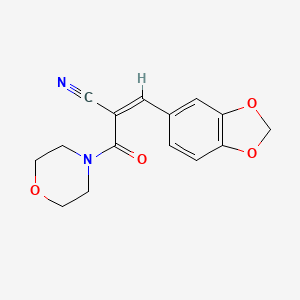
![{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol](/img/structure/B2672184.png)
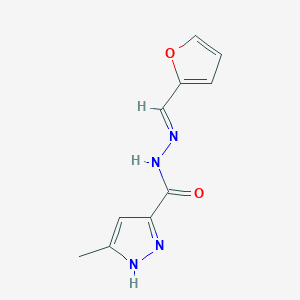
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2672191.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)
